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2-Acetyl-1-pyrroline - 85213-22-5

2-Acetyl-1-pyrroline

Catalog Number: EVT-296199
CAS Number: 85213-22-5
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-1-pyrroline is a heterocyclic aromatic compound known for its potent, pleasant aroma, often described as "popcorn", "roasty", or "nutty". [, , ] It is a significant aroma compound found naturally in various food sources, particularly aromatic rice varieties like Basmati and Jasmine. [, , , , ] Beyond rice, it is present in other grains (wheat, rye), fruits (Pandan leaves), and even fermented products like cocoa. [, , , , ] Its presence significantly influences the sensory qualities and consumer preference for these food products. [, ] In scientific research, 2-acetyl-1-pyrroline is investigated for its role in food flavor, aroma development, genetic and environmental factors influencing its biosynthesis, and its potential application in flavor enhancement. [, , , , ]

Future Directions
  • Elucidating the Complete Biosynthetic Pathway: While the role of BADH2 and the reaction between P5C and methylglyoxal are understood, further research is needed to fully decipher the entire biosynthetic pathway of 2-acetyl-1-pyrroline, including identifying all enzymes and intermediates involved. [, ]
  • Developing Efficient Extraction and Purification Methods: To facilitate the use of 2-acetyl-1-pyrroline as a flavoring agent, cost-effective and efficient extraction and purification methods from natural sources like Pandan leaves need further development. [, ]
  • Investigating the Impact of Climate Change: As climate change affects agricultural practices, understanding the impact of factors like increased temperature and salinity on 2-acetyl-1-pyrroline biosynthesis in fragrant rice varieties is crucial for developing climate-resilient rice cultivars. [, ]

1-Pyrroline

Compound Description: 1-Pyrroline, a cyclic imine, is a crucial precursor in the biosynthesis of 2-Acetyl-1-pyrroline. []

Relevance: 1-Pyrroline serves as the direct precursor for 2-Acetyl-1-pyrroline formation. The addition of an acetyl group to 1-Pyrroline leads to the formation of the target compound. []

Δ1-Pyrroline-5-carboxylic acid (P5C)

Compound Description: Δ1-Pyrroline-5-carboxylic acid is a cyclic imine and a key intermediate in the biosynthesis of proline and ornithine. [, ]

Relevance: Δ1-Pyrroline-5-carboxylic acid is suggested as a potential precursor for 2-Acetyl-1-pyrroline. Research indicates that it may react with methylglyoxal to form the target compound. Aromatic rice varieties exhibit a positive correlation between endogenous Δ1-Pyrroline-5-carboxylic acid and 2-Acetyl-1-pyrroline levels. [, ]

Methylglyoxal

Compound Description: Methylglyoxal is a reactive aldehyde produced during glucose metabolism. [, ]

Relevance: Methylglyoxal is proposed to play a role in the formation of 2-Acetyl-1-pyrroline. Studies suggest that it may react with Δ1-Pyrroline-5-carboxylic acid to yield the target compound. Aromatic rice varieties show a positive correlation between methylglyoxal levels and 2-Acetyl-1-pyrroline content. [, ]

γ-Aminobutyraldehyde (GABald)

Compound Description: γ-Aminobutyraldehyde is an intermediate in the metabolism of γ-aminobutyric acid (GABA). [, ]

Relevance: γ-Aminobutyraldehyde is discussed as another possible precursor to 2-Acetyl-1-pyrroline. The malfunctioning betaine aldehyde dehydrogenase 2 (BADH2) in fragrant rice varieties may lead to GABald accumulation, potentially contributing to 2AP formation. [, ]

γ-Aminobutyric acid (GABA)

Compound Description: γ-Aminobutyric acid is a non-protein amino acid with various physiological functions in plants. [, ]

Relevance: γ-Aminobutyric acid metabolism is linked to 2-Acetyl-1-pyrroline biosynthesis. The defective BADH2 in fragrant rice, responsible for converting γ-Aminobutyraldehyde to GABA, may influence 2AP levels. [, ]

Proline

Compound Description: Proline is a proteinogenic amino acid with a role in plant stress responses. [, , ]

Relevance: Proline serves as a precursor for 2-Acetyl-1-pyrroline biosynthesis. Studies show that proline supplementation increases 2AP concentrations in aromatic rice. [] Environmental stresses, such as drought, can lead to proline accumulation in rice, potentially impacting 2AP levels. []

Ornithine

Compound Description: Ornithine is a non-proteinogenic amino acid involved in the urea cycle and arginine biosynthesis. []

Relevance: Ornithine is a precursor in proline biosynthesis and may indirectly influence 2-Acetyl-1-pyrroline levels in fragrant rice. []

Hexanal

Compound Description: Hexanal is an aldehyde with a grassy, green odor, often associated with lipid oxidation in food products. [, , , ]

Relevance: Hexanal, while not structurally related to 2-Acetyl-1-pyrroline, is a significant volatile compound found in rice. Its presence and concentration are often studied alongside 2AP, particularly in research related to aroma profile changes during storage and processing. [, , , ]

6-Acetyl-1,2,3,4-tetrahydropyridine

Compound Description: This compound, like 2-Acetyl-1-pyrroline, contributes to a roasty aroma. It's a key flavor component in bread, formed through Maillard reactions during baking. []

Relevance: 6-Acetyl-1,2,3,4-tetrahydropyridine shares a similar structure and aroma profile with 2-Acetyl-1-pyrroline. Both are heterocyclic compounds containing a nitrogen atom in the ring structure and contribute to roasty, popcorn-like aromas in food. []

Source and Classification

2-Acetyl-1-pyrroline is synthesized from proline, an amino acid that serves as a precursor. It is classified under the category of volatile organic compounds due to its low odor detection threshold, which is approximately 0.1 nanoliters per liter in water and 0.02 nanograms per liter in air . The compound's biosynthesis has been linked to the Maillard reaction, a complex series of reactions that occur during the cooking of foods, leading to the development of flavors and aromas .

Synthesis Analysis

The synthesis of 2-acetyl-1-pyrroline can be achieved through several methods, primarily involving the acetylation of 1-pyrroline with 2-oxopropanal. Below are notable synthetic routes:

  1. Acetylation Method:
    • The compound is synthesized via the acetylation of 1-pyrroline using 2-oxopropanal as a reagent. This process typically involves several steps including solvent removal, extraction with organic solvents, and distillation to purify the product .
  2. Biosynthetic Pathways:
    • In plants, particularly fragrant rice, 2-acetyl-1-pyrroline is synthesized from proline through enzymatic reactions involving various precursors such as γ-aminobutyric acid and ornithine. Key enzymes include proline dehydrogenase and pyrroline-5-carboxylate synthetase .
  3. Alternative Synthetic Routes:
    • Other methods include the use of Grignard reagents or aza-Wittig cyclization techniques to form pyrrolidine derivatives that can be converted into 2-acetyl-1-pyrroline through further reactions involving deprotection and oxidation steps .
Molecular Structure Analysis

The molecular structure of 2-acetyl-1-pyrroline can be described by its chemical formula C5H7NOC_5H_7NO. It features a five-membered ring containing a nitrogen atom, characteristic of pyrrolines. The structure can be represented as follows:

Structure C5H7NO\text{Structure }\quad \text{C}_5\text{H}_7\text{N}\text{O}

Relevant Data

  • Molecular Weight: Approximately 99.11 g/mol.
  • Functional Groups: Contains an acetyl group (–COCH₃) attached to the nitrogen-containing ring.

The compound exhibits geometric isomerism due to the presence of double bonds within the pyrroline ring, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

2-Acetyl-1-pyrroline participates in several chemical reactions:

  1. Maillard Reaction:
    • This reaction occurs between reducing sugars and amino acids (like proline) during cooking processes, leading to the formation of 2-acetyl-1-pyrroline as one of the flavor compounds generated when food is heated .
  2. Degradation Reactions:
    • Under certain conditions (e.g., high temperatures), 2-acetyl-1-pyrroline can decompose into other volatile compounds that contribute to food aroma.
  3. Reactivity with Other Compounds:
    • The compound can react with various electrophiles due to the presence of the nitrogen atom in the ring structure, making it susceptible to nucleophilic attacks.
Mechanism of Action

The mechanism by which 2-acetyl-1-pyrroline contributes to aroma involves its volatility and interaction with olfactory receptors in humans. Upon heating food containing this compound, it evaporates and interacts with olfactory receptors, triggering sensory perceptions associated with its distinct aroma.

Relevant Data

  • The low detection threshold indicates that even minute quantities can significantly impact flavor perception.
  • Studies have shown that its formation during cooking is influenced by temperature and moisture levels, highlighting its dependency on environmental conditions during food processing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Characteristic popcorn-like aroma.
  • Boiling Point: Approximately 150 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether but less soluble in water.
  • Stability: Relatively stable under normal conditions but sensitive to heat and light which can lead to degradation.
Applications

2-Acetyl-1-pyrroline has several scientific applications:

  1. Flavoring Agent: Widely used in the food industry for its unique aroma profile, particularly in rice products.
  2. Aroma Research: Studied extensively for understanding flavor development through Maillard reactions and other cooking processes.
  3. Biochemical Studies: Investigated for its role in plant biosynthesis pathways related to aromatic compounds.
  4. Food Quality Assessment: Used as a marker for assessing the quality of fragrant rice varieties based on their aromatic profiles.

Properties

CAS Number

85213-22-5

Product Name

2-Acetyl-1-pyrroline

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3

InChI Key

DQBQWWSFRPLIAX-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCC1

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone; 2-Acetyl-4,5-dihydro-3H-pyrrole

Canonical SMILES

CC(=O)C1=NCCC1

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